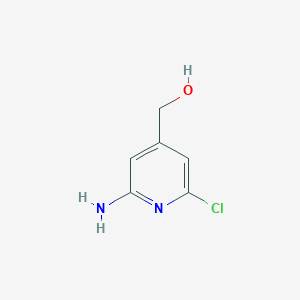

(2-Amino-6-chloropyridin-4-yl)methanol

Description

(2-Amino-6-chloropyridin-4-yl)methanol is a pyridine derivative characterized by a chlorinated pyridine core substituted with an amino group at position 2 and a hydroxymethyl group at position 2. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol and a CAS registry number of 1334294-36-8 . This compound is typically synthesized for applications in medicinal chemistry and materials science, leveraging its reactive amino and hydroxyl groups for further functionalization. Its purity in commercial sources is often ≥97%, as noted in chemical catalogs .

Properties

IUPAC Name |

(2-amino-6-chloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLHFHIBGRNFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-chloropyridin-4-yl)methanol typically involves the chlorination of 2-amino-4-hydroxymethylpyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6-position. The process may involve the use of reagents such as thionyl chloride or phosphorus oxychloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-chloropyridin-4-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products Formed

Oxidation: (2-Amino-6-chloropyridin-4-yl)carboxylic acid.

Reduction: this compound derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-6-chloropyridin-4-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (2-Amino-6-chloropyridin-4-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

Key Observations :

- Positional Isomerism: The compound (4-Amino-6-chloropyridin-3-yl)methanol shares the same molecular formula but differs in substituent positions (amino at C4 vs. C2), which may alter electronic properties and hydrogen-bonding capacity.

- Functional Group Replacements: Replacing the hydroxymethyl group with a ketone (e.g., 1-(2-Amino-6-chloropyridin-4-yl)ethanone ) introduces a carbonyl group, increasing electrophilicity at C4 but reducing solubility in polar solvents compared to the hydroxyl variant.

- Chloro vs. Methoxy : Compounds like 2-Chloro-6-methoxypyridin-4-amine (CAS 1008304-85-5) replace the hydroxymethyl group with methoxy, enhancing electron-donating effects but limiting hydrogen-bonding interactions.

Thermodynamic and Spectroscopic Data

While detailed thermodynamic data (e.g., melting points, solubility) for these compounds are scarce in the provided evidence, structural similarities suggest:

- Solubility Trends: Hydroxyl-containing derivatives (e.g., this compound) are likely more soluble in polar solvents than chloro- or methoxy-substituted analogs.

- Stability : Chlorine substituents at C6 generally enhance thermal stability due to electron-withdrawing effects, as seen in related pyridine systems .

Research Findings and Limitations

- Synthetic Utility: The hydroxymethyl group in this compound is critical for synthesizing prodrugs or polymerizable monomers, as demonstrated in pyridine-based ligand design .

Biological Activity

(2-Amino-6-chloropyridin-4-yl)methanol is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound interacts with various enzymes and proteins, influencing their activity and function. Key biochemical properties include:

- Interactions : The compound can act as a substrate or inhibitor for specific enzymes, modulating their catalytic activity through mechanisms such as covalent bonding, hydrogen bonding, and hydrophobic interactions.

- Metabolic Pathways : It is involved in multiple metabolic pathways, interacting with enzymes like cytochrome P450, which can lead to the formation of reactive intermediates that affect cellular components.

Cellular Effects

The compound has profound effects on cellular processes, including:

- Cell Signaling : It can alter cell signaling pathways by affecting the phosphorylation status of key proteins, which leads to changes in downstream signaling events.

- Gene Expression : this compound can modulate the expression of specific genes, impacting cellular functions such as proliferation, differentiation, and apoptosis.

The mechanism by which this compound exerts its biological effects involves:

- Binding Interactions : The amino and hydroxymethyl groups allow the compound to form hydrogen bonds with specific biomolecules, altering their activity. This can result in either inhibition or activation of enzymes and receptors.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, the compound may enhance cellular functions or provide protection against oxidative stress.

- High Doses : Conversely, at higher concentrations, it can exhibit toxic effects leading to cellular damage or apoptosis. Threshold effects are commonly observed where specific dosage levels trigger significant changes in cellular response.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown to surpass the potency of established chemotherapeutic agents like Doxorubicin in certain assays .

- Fluorescence Properties : Investigations into its photophysical properties revealed solvent-dependent shifts in fluorescence maxima, indicating potential applications as a fluorescent sensor in biological systems .

- Bioconversion Studies : Research involving microbial bioconversion has shown that this compound can be transformed into bioactive derivatives using specific bacterial strains, suggesting its utility in biotechnological applications .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-4-chloropyridine | Lacks hydroxymethyl group | Less versatile in reactions |

| 2-Amino-6-chloropyridine | Similar structure but without hydroxymethyl group | Affects reactivity and applications |

| 4-Hydroxymethyl-2-aminopyridine | Contains hydroxymethyl group | Unique interactions due to additional groups |

This compound is unique due to its combination of a chlorine atom and a hydroxymethyl group, allowing for a broader range of chemical reactions compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.